2-Fluoro-2-deoxyglucose 6-phosphate

Übersicht

Beschreibung

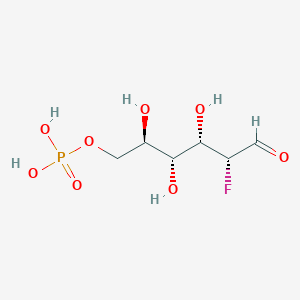

2-Fluoro-2-deoxyglucose 6-phosphate: is a glucose analog where the hydroxyl group at the second carbon is replaced by a fluorine atom. This compound is a phosphorylated derivative of 2-fluoro-2-deoxyglucose and is significant in various biochemical and medical research applications due to its ability to mimic glucose while being resistant to further metabolism by certain enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-deoxyglucose 6-phosphate typically involves the fluorination of a glucose derivative followed by phosphorylation. One common method starts with 3,4,6-tri-O-acetyl-D-glucal, which undergoes fluorination to introduce the fluorine atom at the second carbon. This intermediate is then hydrolyzed and phosphorylated to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, involving precise control of reaction conditions and purification steps to ensure the final product meets the required specifications for research and medical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-2-deoxyglucose 6-phosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions due to the presence of the fluorine atom, which can be replaced under certain conditions .

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under acidic conditions.

Substitution: Reagents like nucleophiles (e.g., amines or thiols) can be used to replace the fluorine atom under basic conditions.

Major Products:

Phosphorylation: The major product is this compound itself.

Substitution: Depending on the nucleophile used, products can include 2-amino-2-deoxyglucose 6-phosphate or 2-thio-2-deoxyglucose 6-phosphate.

Wissenschaftliche Forschungsanwendungen

Medical Imaging and Cancer Diagnosis

Positron Emission Tomography (PET) Imaging:

2-Fluoro-2-deoxyglucose is primarily used in PET imaging due to its structural similarity to glucose, allowing it to be utilized as a radiotracer for detecting metabolic activity in tissues. Its uptake by cancer cells is significantly higher than that of normal cells, making it an effective tool for diagnosing and monitoring various cancers.

- Clinical Studies: Research has shown that FDG-PET imaging can significantly alter the management of patients with advanced cancers. For instance, a study involving bladder cancer patients demonstrated that FDG-PET findings led to changes in treatment plans for 68% of participants, highlighting its impact on clinical decision-making .

- Lung Cancer: FDG-PET has become a standard method for diagnosing lung nodules and staging non-small cell lung cancer. Its ability to provide comprehensive metabolic information complements traditional imaging techniques like CT scans .

Cancer Treatment Research

Targeting Glycolysis:

Fluorinated derivatives of 2-deoxy-D-glucose, including FDG-6-P, have been shown to inhibit glycolysis effectively. This property is particularly relevant in cancer treatment, where tumor cells often rely on glycolytic pathways for energy.

- Cytotoxic Effects: Recent studies have indicated that fluorinated analogs exhibit potent cytotoxic effects on glioblastoma multiforme (GBM) cells. The modifications at the C-2 position enhance their stability and uptake, suggesting potential for lower dosage requirements .

Plant Imaging and Metabolism Studies

Research in Plant Physiology:

FDG-6-P is also utilized in plant imaging studies to understand glucose metabolism and transport mechanisms within plant systems. As a radiolabeled glucose analog, it mimics glucose uptake and distribution in plant cells.

- Translocation Studies: Research has demonstrated that FDG can be metabolized into various metabolites within plants, such as FDG-6-P and uridine-diphosphate-FDG. These studies have provided insights into the translocation and metabolic pathways of carbohydrates in plants .

Comparative Analysis of Applications

The following table summarizes the key applications of 2-fluoro-2-deoxyglucose 6-phosphate across different fields:

Wirkmechanismus

2-Fluoro-2-deoxyglucose 6-phosphate acts as a glucose analog, entering cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound. unlike glucose-6-phosphate, it cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation within the cell. This accumulation inhibits glycolysis and induces cell death, particularly in rapidly dividing cells such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

2-Deoxyglucose 6-phosphate: Similar in structure but lacks the fluorine atom, making it more susceptible to further metabolism.

Fluorodeoxyglucose (18F): A radiolabeled analog used in PET imaging, similar in function but contains a radioactive fluorine isotope.

Uniqueness: 2-Fluoro-2-deoxyglucose 6-phosphate is unique due to its combination of fluorine substitution and phosphorylation, which allows it to mimic glucose while being resistant to further metabolism. This property makes it particularly useful in research and medical diagnostics where tracking glucose uptake and metabolism is essential .

Biologische Aktivität

2-Fluoro-2-deoxyglucose 6-phosphate (2-FDG-6-P) is a fluorinated analog of glucose that has gained attention for its potential therapeutic applications, particularly in cancer treatment. Its biological activity primarily stems from its ability to inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells. This article reviews the biological activity of 2-FDG-6-P, focusing on its mechanisms of action, effects on cellular metabolism, and implications for therapeutic use.

Upon entering the cell, 2-FDG is phosphorylated by hexokinase to form 2-FDG-6-P. This compound is structurally similar to glucose-6-phosphate but lacks a hydroxyl group at the C-2 position, preventing further metabolism through glycolysis. Consequently, 2-FDG-6-P accumulates within the cell, leading to several metabolic disruptions:

- Inhibition of Glycolysis : The accumulation of 2-FDG-6-P inhibits hexokinase and downstream glycolytic enzymes, effectively blocking the glycolytic pathway and reducing ATP production .

- Alteration of Metabolic Flux : The inhibition of glycolysis can redirect metabolic flux towards the pentose phosphate pathway (PPP), potentially affecting NADPH production and cellular redox status .

- Induction of Cellular Stress : The disruption in ATP synthesis may trigger autophagy or apoptosis in cancer cells, making 2-FDG a candidate for therapeutic strategies targeting glycolytic metabolism .

In Vitro Studies

Research has demonstrated that 2-FDG exhibits potent cytotoxic effects in various cancer cell lines. A study comparing halogenated derivatives of 2-DG found that these compounds, including 2-FDG, showed enhanced inhibition of glycolysis under hypoxic conditions typical of tumor microenvironments .

| Compound | IC50 (µM) | Effect on Glycolysis |

|---|---|---|

| 2-DG | 20 | Inhibits glycolysis |

| 2-FDG | 10 | Stronger inhibition |

| 2-deoxy-2-fluoro-d-glucopyranose (2-FG) | 5 | Most potent inhibitor |

Case Studies

- Glioblastoma Multiforme (GBM) : A study focused on GBM cells revealed that treatment with 2-FDG led to significant reductions in cell viability and proliferation rates compared to untreated controls. The mechanism was attributed to the inhibition of hexokinase activity and subsequent ATP depletion .

- Combination Therapies : In preclinical models, combining 2-FDG with traditional chemotherapeutic agents resulted in enhanced therapeutic efficacy. The synergistic effect was particularly notable in tumors with high glycolytic rates, suggesting that 2-FDG could serve as an adjunct therapy to improve outcomes in aggressive cancers .

Pharmacokinetics and Limitations

Despite its promising biological activity, the clinical application of 2-FDG is limited by its pharmacokinetic properties. It is rapidly taken up by tissues via glucose transporters (GLUT1 and GLUT4), but its metabolic stability and cellular retention can vary significantly among different cell types . Research into halogenated analogs aims to improve these properties by enhancing binding affinity to hexokinase and prolonging cellular retention .

Q & A

Basic Research Questions

Q. How is 2-Fluoro-2-deoxyglucose 6-phosphate synthesized in vitro for experimental use?

- Methodological Answer : 2-FDG 6-P is synthesized by enzymatic phosphorylation of 2-fluoro-2-deoxyglucose (2-FDG) using hexokinase in the presence of ATP and Mg²⁺. This mimics the natural phosphorylation of glucose to glucose 6-phosphate, trapping the analog intracellularly due to its charged phosphate group. The reaction efficiency depends on ATP concentration, hexokinase activity, and Mg²⁺ availability .

Q. What analytical methods are recommended for quantifying 2-FDG 6-P in cellular extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with mixed-mode columns (e.g., Newcrom B or Primesep SB) is optimal. Mobile phases containing acetonitrile, water, and formic acid enable separation of phosphorylated sugars. Detection via evaporative light scattering detectors (ELSD) or mass spectrometry (ESI-MS) ensures sensitivity. For example, a 50% MeCN/0.5% FA mobile phase at 1.0 ml/min achieves baseline resolution of glucose 6-phosphate analogs .

Q. Why is 2-FDG 6-P retained intracellularly in most cell types?

- Methodological Answer : The 6-phosphate group introduces a negative charge, preventing passive diffusion across the cell membrane. This "trapping" mechanism is critical for applications like PET imaging, where intracellular retention allows quantification of glucose uptake. Hexokinase activity and the absence of glucose-6-phosphatase (Glc-6-Pase) in most non-hepatic cells enhance retention .

Advanced Research Questions

Q. How does 2-FDG 6-P influence metabolic flux at the glucose 6-phosphate branch point (glycolysis vs. pentose phosphate pathway)?

- Methodological Answer : Isotopic tracing (e.g., ³H- or ¹⁴C-labeled 2-FDG) combined with metabolic flux analysis (MFA) can map its fate. Computational models integrating enzyme kinetics (e.g., hexokinase , ) and transporter dynamics are required. Studies in Saccharomyces cerevisiae and phytoplasma-infected plants demonstrate that 2-FDG 6-P alters flux by competitively inhibiting glucose 6-phosphate isomerase, skewing carbon toward glycolysis .

Q. How can researchers resolve discrepancies in 2-FDG 6-P retention across cell lines with similar Glc-6-Pase activity?

- Methodological Answer : Quantify glucose 6-phosphate transporter (Glc-6-PT) expression via qPCR or Western blot. For instance, hepatocytes with high Glc-6-PT mRNA release 2-FDG 6-P faster than tumor cells, even with comparable Glc-6-Pase activity. Overexpression of Glc-6-PT in A431 cells increases 2-FDG efflux, confirming its role .

Q. Can 2-FDG 6-P kinetics be modeled to estimate in vivo hexokinase and phosphatase activity?

- Methodological Answer : Yes. A Michaelis-Menten-based model incorporating transport rates (e.g., GLUT1/3 for 2-FDG uptake) and enzyme kinetics (hexokinase mM for glucose analogs) can predict tracer accumulation. For Glc-6-Pase activity, measure 2-FDG release rates in transfected cell lines and correlate with enzyme activity assays .

Q. What experimental controls are essential when using 2-FDG 6-P to study glucose trapping in neuronal vs. cancer cells?

- Methodological Answer :

- Control 1 : Use non-phosphorylatable analogs (e.g., 3-O-methylglucose) to distinguish transport from phosphorylation.

- Control 2 : Inhibit Glc-6-Pase with chlorogenic acid in hepatic cells to isolate hexokinase effects.

- Control 3 : Normalize data to cellular ATP levels, as Mg²⁺ availability impacts hexokinase activity .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLYNMGULQGGIA-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961277 | |

| Record name | 2-Deoxy-2-fluoro-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40871-47-4 | |

| Record name | 2-Fluoro-2-deoxyglucose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040871474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-fluoro-6-O-phosphonohexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-2-deoxy-D-glucose-6-phosphatebarium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.